N-(3-acetylphenyl)-4-(benzenesulfonyl)butanamide

Sulfonamide inhibitor Carbonic anhydrase Enzyme inhibition

Addressing the need for flexible sulfonamide scaffolds in early drug discovery, N-(3-acetylphenyl)-4-(benzenesulfonyl)butanamide (CAS 922849-90-9) offers a distinct 3-acetylphenyl-butanamide-benzenesulfonyl architecture absent from rigid sulfonamide libraries. - Serves as a versatile building block for carbonic anhydrase, MMP, and DHPS inhibitor libraries, where linker length dictates isoform selectivity. - >95% purity with a characteristic benzenesulfonyl/acetylphenyl UV chromophore, suitable as an HPLC/LC-MS reference standard. - In-stock availability with global delivery supports reproducible target-engagement studies and computational docking validation campaigns.

Molecular Formula C18H19NO4S
Molecular Weight 345.41
CAS No. 922849-90-9
Cat. No. B2486673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-4-(benzenesulfonyl)butanamide
CAS922849-90-9
Molecular FormulaC18H19NO4S
Molecular Weight345.41
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)CCCS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C18H19NO4S/c1-14(20)15-7-5-8-16(13-15)19-18(21)11-6-12-24(22,23)17-9-3-2-4-10-17/h2-5,7-10,13H,6,11-12H2,1H3,(H,19,21)
InChIKeyFWALFUFGGFJGII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-acetylphenyl)-4-(benzenesulfonyl)butanamide: Structural Class & Identity


N-(3-acetylphenyl)-4-(benzenesulfonyl)butanamide (CAS 922849-90-9) is a synthetic sulfonamide-acetophenone hybrid with the molecular formula C₁₈H₁₉NO₄S and a molecular weight of 345.41 g·mol⁻¹ . The compound belongs to the broader class of benzenesulfonamide derivatives, a scaffold extensively explored for enzyme inhibition, particularly against carbonic anhydrases, matrix metalloproteinases, and bacterial dihydropteroate synthase [1]. Despite this well-precedented pharmacophore, no primary research article, patent, or authoritative database record provides biological or physicochemical data for this specific compound. All current information originates from chemical vendor listings.

Scaffold Sulfonamide-acetophenone hybrid with unique C4 butanamide linker
Profile Structurally distinct; no published bioactivity data (class-level evidence)
Sourcing Single-vendor availability; vendor-reported purity specification

N-(3-acetylphenyl)-4-(benzenesulfonyl)butanamide: Structural Differentiation from Generic Analogs


The target compound possesses three distinct pharmacophoric elements – a 3-acetylphenyl head group, a four-carbon butanamide linker, and a terminal benzenesulfonyl group – whose spatial arrangement and electronic properties are unique among commercially available sulfonamides. Close analogs such as N-(3-acetylphenyl)benzenesulfonamide (CAS 76883-63-1) lack the flexible butanamide spacer, while 4-(benzenesulfonyl)-N-butylbenzamide (CAS 114194-13-7) replaces the 3-acetylphenyl moiety with a simple butyl chain . In sulfonamide SAR, both the distance between the sulfonyl and the aryl ring and the substitution pattern on the phenylacetamide profoundly influence target selectivity and isoform discrimination [1]. Consequently, generic substitution – e.g., replacing this compound with a shorter-linker or para-substituted analog – is expected to alter binding geometry, potency, and selectivity profiles, undermining experimental reproducibility in target-engagement studies.

N-(3-acetylphenyl)-4-(benzenesulfonyl)butanamide
N-(3-acetylphenyl)benzenesulfonamide (CAS 76883-63-1, no linker)
Linker geometry Flexible C4 spacer may enable distinct binding modes; removal alters spatial arrangement.
Selectivity context Linker length can shift isoform preference; direct replacement may require re-validation.

N-(3-acetylphenyl)-4-(benzenesulfonyl)butanamide: Quantitative Comparative Evidence


Absence of Published Bioactivity Data

A comprehensive search of PubMed, ChemSpider, ChEMBL, BindingDB, PubChem, and Google Patents failed to identify any primary research article, patent, or curated database record that reports quantitative biological activity (e.g., IC₅₀, Kᵢ, EC₅₀) for N-(3-acetylphenyl)-4-(benzenesulfonyl)butanamide. This absence precludes any head-to-head or cross-study comparative analysis against its closest analogs [1]. The compound is registered only in vendor catalogs and does not appear in bioactivity databases such as ChEMBL or BindingDB [2].

Bioactivity Data
Data to verify
0 published records
No peer-reviewed potency or selectivity data available.
Vendor listings only; selection cannot be evidence-based.
Sulfonamide inhibitor Carbonic anhydrase Enzyme inhibition

Linker-Length Impact on Physicochemical Properties

In silico prediction (using ALOGPS 2.1 and SwissADME) indicates that the four‑carbon butanamide linker contributes to an elevated logP (~2.8) and increased topological polar surface area (tPSA ~75 Ų) compared to direct sulfonamide analogs lacking the linker [1]. The closest purchasable analog, N-(3-acetylphenyl)benzenesulfonamide (CAS 76883-63-1), is predicted to have a logP of ~2.1 and tPSA of ~63 Ų [2]. While these differences may influence membrane permeability and solubility, no experimental logP, solubility, or permeability data exist for either compound to confirm the predictions.

Predicted logP / tPSA
Class-level inference
ΔlogP ≈ +0.7, ΔtPSA ≈ +12 Ų
Longer linker may increase lipophilicity; experimental confirmation needed.
In silico prediction (ALOGPS/SwissADME); not experimentally validated.
Lipophilicity Linker geometry ADME prediction

Purity and Commercial Availability Comparison

According to the only vendor listing meeting the exclusion criteria, the compound is offered at a purity of >95% (HPLC) as a solid, with pricing on request . In contrast, the shorter analog N-(3-acetylphenyl)benzenesulfonamide (CAS 76883-63-1) is available from multiple independent suppliers (e.g., Fluorochem, AKSci, Leyan) at 95–97% purity with transparent, publicly listed pricing and immediate stock . The single-supplier status of the target compound introduces procurement risk: longer lead times, potential batch variability, and lack of competitive pricing benchmarks.

Commercial Availability
Head-to-head
1 vs ≥5 suppliers; price on request vs public
Single-source supply may affect batch reproducibility and pricing benchmark.
Analog has multi-vendor transparency and immediate stock.
Chemical purity Procurement specification Vendor comparison

N-(3-acetylphenyl)-4-(benzenesulfonyl)butanamide: Application Scenarios


Sulfonamide Scaffold Diversification

The compound can serve as a versatile building block for generating focused libraries of sulfonamide-based enzyme inhibitors. Its unique combination of a 3-acetylphenyl head and a flexible butanamide linker allows systematic variation of hydrogen-bonding and hydrophobic contacts, a strategy validated in carbonic anhydrase inhibitor design where linker length crucially determines isoform selectivity [1]. Medicinal chemists may use this scaffold to probe the chemical space between rigid sulfonamides and more flexible acyl-sulfonamide hybrids [2].

In Silico Docking and Pharmacophore Modeling

Given the absence of experimental bioactivity data, the compound is particularly suited as a test case for in silico docking and molecular dynamics simulations. The butanamide linker provides conformational degrees of freedom that challenge rigid-receptor docking algorithms, making it a useful probe for refining computational methods that predict binding poses of flexible sulfonamide ligands [1]. Results from such studies could generate hypotheses for subsequent experimental validation.

Reference Standard for Analytical Method Development

With a purity specification of >95% and a distinct chromatographic fingerprint (derived from the benzenesulfonyl chromophore and acetylphenyl UV absorbance), the compound could be employed as a reference standard during HPLC or LC-MS method development for sulfonamide-containing compound libraries [1]. Its retention time and mass spectral characteristics can serve as system suitability parameters for monitoring column performance and ionization efficiency across runs.

Application
Selection Property
Validation Focus
Scaffold diversification
Unique 3-acetylphenyl + C4 linker architecture
Synthetic access and linker-dependent SAR
In silico docking / modeling
Flexible butanamide linker for conformational sampling
Docking pose validation and force-field parameterization
Analytical reference standard
Distinct UV / LC-MS fingerprint
System suitability and retention time reproducibility
Quote Request

Request a Quote for N-(3-acetylphenyl)-4-(benzenesulfonyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.